molecular formula C27H46S B074070 Thiocholesterol CAS No. 1249-81-6

Thiocholesterol

Cat. No. B074070
CAS RN: 1249-81-6
M. Wt: 402.7 g/mol
InChI Key: QGVQZRDQPDLHHV-DPAQBDIFSA-N
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Description

Thiocholesterol is a lipid similar to cholesterol, but the hydroxyl group is replaced with a thiol group .


Synthesis Analysis

Thiocholesterol has been synthesized in various studies. For instance, a study published in Nature reported the synthesis of thiocholesterol-containing layers that exhibited entropic repulsion, which restricted protein adsorption and bacterial adhesion . Another study reported the synthesis of new hybrid nanosystems based on thiocholesterol and nanosized silver particles .


Molecular Structure Analysis

The molecular structure of thiocholesterol is similar to that of cholesterol, with the hydroxyl group replaced by a thiol group . The specific molecular structure of cholesterol, including minute molecular variations, can significantly affect its interfacial mobility and other properties .


Chemical Reactions Analysis

The chemical reactions involving thiocholesterol are complex and depend on various factors. For example, a study found that the energies of model reactions during the formation of the mono- and biligand thiocholesterol complexes were -19.9 kcal/mol and -21.1 kcal/mol, respectively .


Physical And Chemical Properties Analysis

Thiocholesterol has a molecular weight of 402.7 g/mol. It has one hydrogen bond donor count and one hydrogen bond acceptor count. It has five rotatable bonds. Its XLogP3-AA is 9.5 .

Scientific Research Applications

Biological Cross-Linking and Membrane Studies

Thiocholesterol is used in biological cross-linking and membrane studies . It plays a crucial role in understanding the structure and function of biological membranes, providing insights into the interactions between different components of the membrane.

Chain Transfer Agent in Radical Polymerization

Thiocholesterol can also be used as a chain transfer agent (CTA) for the radical polymerization of HPMA monolactate and HPMA dilactate monomers to form copolymers . This application is particularly important in the field of polymer chemistry, where control over the molecular weight of polymers is crucial.

Drug Delivery Applications

Cholesterol-based compounds, including Thiocholesterol, have been explored for their potential in drug delivery applications . Their unique chemical structure allows them to interact with biological membranes, making them suitable for delivering drugs to specific sites in the body.

Anticancer, Antimicrobial, and Antioxidant Compounds

Thiocholesterol and other cholesterol-based compounds have shown promising results in the development of anticancer, antimicrobial, and antioxidant compounds . Their ability to interact with biological systems makes them potential candidates for therapeutic applications.

Cholesterol-Based Liquid Crystals

Thiocholesterol has applications in the field of cholesterol-based liquid crystals . These liquid crystals have unique optical properties and can be used in various technological applications, including display technologies and sensors.

Bioimaging Applications

Thiocholesterol has potential applications in bioimaging . Its ability to interact with biological systems can be leveraged to develop new imaging agents, providing valuable tools for medical diagnostics and research.

Silver Nanocluster Complexes

Thiocholesterol has been used to form complexes with silver nanoclusters . These complexes have unique optical and structural properties, making them of interest for various applications in nanotechnology.

Synthetic Applications

Thiocholesterol, like other cholesterol-based compounds, has a wide range of synthetic applications . Its unique chemical structure makes it a valuable starting material for the synthesis of various other compounds.

Safety And Hazards

The safety data sheet for thiocholesterol can be found on the Sigma-Aldrich website .

Future Directions

The future directions of thiocholesterol research are promising. For example, a study published in Nature suggested that the findings on the entropic repulsion of cholesterol-containing layers could provide a new perspective on biointerfaces and guide future material design in the regulation of adhesion . Another article suggested that the control of adhesion is a striking feature of living matter that is of particular interest regarding technological translation .

properties

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVQZRDQPDLHHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)S)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholest-5-ene-3-thiol, (3beta)-

CAS RN

1249-81-6
Record name Thiocholesterol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of thiocholesterol in biological systems?

A1: Thiocholesterol's mechanism of action primarily stems from its structural similarity to cholesterol, allowing it to interact with biological membranes and influence their properties. [] While its exact targets are diverse and depend on the specific context, a recurring theme is its interaction with lipid bilayers and its potential to disrupt membrane integrity, particularly in the presence of certain toxins. [] For instance, thiocholesterol exhibits a higher affinity for streptolysin O, a cholesterol-dependent cytolysin, compared to cholesterol itself. []

Q2: How does thiocholesterol impact hepatic gluconeogenesis?

A2: Research indicates that thiocholesterol, acting as a hydrolysis-resistant derivative of cholesterol sulfate, demonstrates a potent ability to inhibit hepatic gluconeogenesis. [, ] This effect is linked to its interaction with the HNF4α-SULT2B1b-CS axis, an endogenous regulatory pathway. Thiocholesterol effectively suppresses HNF4α-mediated gluconeogenesis, potentially by influencing the acetylation status of HNF4α via modulation of the Sirt1 deacetylase. []

Q3: Can thiocholesterol be used to improve insulin sensitivity?

A3: Preclinical studies in mice models suggest that thiocholesterol holds promise for improving insulin sensitivity. In high-fat-diet-induced diabetic mice, administration of thiocholesterol led to enhanced insulin sensitivity and a reduction in hyperglycemia. [] These findings highlight its potential as a therapeutic agent for managing metabolic disorders.

Q4: What is the molecular formula and weight of thiocholesterol?

A4: Thiocholesterol, also known as cholest-5-en-3β-thiol, has the molecular formula C27H46S and a molecular weight of 402.7 g/mol. []

Q5: Which spectroscopic techniques are commonly employed to characterize thiocholesterol?

A5: A range of spectroscopic methods are utilized for the characterization of thiocholesterol, including:

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and analyze molecular vibrations, particularly the characteristic S-H and C=C stretches in thiocholesterol. [, ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, differentiating thiocholesterol from cholesterol by the distinct chemical shifts of protons near the sulfur atom. [, , ]
  • Mass Spectrometry (MS): MS techniques, such as MALDI-TOF, are valuable for determining the molecular weight and analyzing fragmentation patterns of thiocholesterol and its derivatives. []

Q6: Does thiocholesterol exhibit catalytic activity?

A6: Based on the provided research, thiocholesterol is primarily studied for its biophysical properties and interactions within biological systems. There is no direct evidence suggesting inherent catalytic activity associated with thiocholesterol.

Q7: Have computational methods been employed to study thiocholesterol?

A7: While the provided research primarily focuses on experimental investigations, computational chemistry and modeling techniques can offer valuable insights into thiocholesterol's behavior. Molecular dynamics simulations can elucidate its interactions within lipid bilayers, while quantum chemical calculations can provide information about its electronic structure and reactivity. Structure-activity relationship (SAR) studies, potentially aided by computational models, can guide the design of thiocholesterol analogs with tailored properties.

Q8: Are there any established formulation strategies to enhance the delivery of thiocholesterol?

A8: Several approaches have been explored to improve the delivery and bioavailability of thiocholesterol. These include:

  • Liposomal Encapsulation: Incorporating thiocholesterol into liposomes can enhance its solubility, stability, and targeted delivery to specific tissues or cells. [, ]
  • Polymer Conjugation: Conjugating thiocholesterol to polymers, such as poly(amidoamine) (PAA) or poly(vinyl alcohol) (PVA), can create amphiphilic constructs that self-assemble into nanoparticles, offering improved delivery and controlled release properties. [, ]
  • Cyclodextrin Inclusion Complexes: Forming inclusion complexes with cyclodextrins can enhance the aqueous solubility and stability of thiocholesterol. []

Q9: What is the current regulatory landscape surrounding thiocholesterol?

A9: Thiocholesterol is primarily considered a research chemical, and its use in therapeutic applications is still in preclinical stages. As such, specific SHE regulations governing its use may vary depending on the geographical location and intended application.

Q10: Has the efficacy of thiocholesterol been evaluated in clinical trials?

A10: To date, there is no published data on the use of thiocholesterol in human clinical trials. Its therapeutic potential is supported by preclinical studies in animal models.

Q11: How is thiocholesterol typically quantified in biological samples?

A11: Quantitative analysis of thiocholesterol often involves chromatographic techniques coupled with sensitive detectors. High-performance liquid chromatography (HPLC) or gas chromatography (GC), coupled with mass spectrometry (MS) or ultraviolet (UV) detection, offer the sensitivity and selectivity required for its accurate determination.

Q12: Does thiocholesterol exhibit good solubility in aqueous media?

A12: Thiocholesterol, like cholesterol, displays poor solubility in water due to its hydrophobic nature. This limited aqueous solubility can hinder its bioavailability and therapeutic applications. Formulation strategies, as discussed earlier, are crucial to overcome this challenge.

Q13: Does thiocholesterol interact with drug transporters or metabolizing enzymes?

A13: Limited information is available regarding thiocholesterol's interactions with drug transporters or metabolizing enzymes. Given its structural resemblance to cholesterol, it might interact with proteins involved in cholesterol transport and metabolism.

Q14: Is thiocholesterol biodegradable?

A14: While specific studies on thiocholesterol's biodegradation are limited, its structural similarity to cholesterol suggests a potential for breakdown by enzymatic processes in biological systems.

Q15: Are there viable alternatives to thiocholesterol for its potential applications?

A15: Depending on the specific application, various alternatives to thiocholesterol might exist. For instance, other cholesterol analogs or synthetic lipids with tailored properties could be considered. The choice of alternative depends on factors such as target specificity, desired activity, and toxicity profile.

Q16: What are the key milestones in the research on thiocholesterol?

A16: Research on thiocholesterol has progressed through several key milestones, including:

  • Early Synthesis and Characterization: The initial synthesis and characterization of thiocholesterol laid the foundation for understanding its fundamental properties. []
  • Biophysical Studies: Investigations into its interactions with lipid membranes and model systems provided insights into its behavior in biological environments. [, , ]
  • Therapeutic Potential: Discoveries highlighting its potential in managing hyperglycemia and insulin resistance have opened new avenues for therapeutic exploration. [, ]
  • Delivery and Formulation Strategies: Research focused on improving its delivery and bioavailability, through approaches like liposomal encapsulation and polymer conjugation, represents a significant step towards its clinical translation. [, , ]

Q17: How has thiocholesterol contributed to interdisciplinary research?

A17: Thiocholesterol's unique properties have fostered collaborations across diverse scientific disciplines:

  • Chemistry and Material Science: Its use in creating self-assembled monolayers and nanostructured materials highlights its relevance in material science. [, , ]
  • Biochemistry and Pharmacology: Investigations into its interactions with biological membranes and potential therapeutic targets bridge chemistry and biology. [, , ]
  • Drug Delivery and Nanotechnology: Efforts to improve its delivery and bioavailability leverage nanotechnology and pharmaceutical sciences. [, , ]

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